N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide
Description
N-[4-(Chloroacetyl)phenyl]-2,2-dimethylpropanamide is a chloroacetamide derivative characterized by a 2,2-dimethylpropanamide (pivalamide) group attached to a phenyl ring substituted with a chloroacetyl moiety at the para position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling modifications for diverse biological activities.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPQXWYQYKBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloroacetylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Substitution Reactions
The chloroacetyl group (-COCH₂Cl) serves as a key reactive site, enabling nucleophilic substitution reactions.
Reagents and Conditions
Example : Reaction with glycine methyl ester hydrochloride under reflux conditions replaces the chlorine atom with an amino group, forming methyl 3-(4-(2-((2-methoxy-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethylpropanoate (71% yield) .
Oxidation and Reduction Reactions
The keto group in the chloroacetyl moiety undergoes redox transformations.
Oxidation
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivative |
| CrO₃ | H₂SO₄, 40°C | Ketone (stable under mild conditions) |
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry ether, 0°C | Alcohol derivative |
| NaBH₄ | Ethanol, room temp | Secondary alcohol |
Hydrolysis Reactions
The amide bond and chloroacetyl group are susceptible to hydrolysis.
Conditions and Outcomes
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-(Chloroacetyl)benzoic acid + dimethylpropaneamine |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium carboxylate + amine salt |
Mechanistic Insights
-
Substitution : The chloroacetyl group undergoes SN2 mechanisms, where nucleophiles (e.g., azide, thiols) attack the electrophilic carbon, displacing chloride.
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Oxidation : KMnO₄ oxidizes the α-carbon of the keto group to a carboxyl group via a radical intermediate.
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Amide Hydrolysis : Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for water attack.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 150°C, releasing HCl gas.
-
Competitive Elimination : Under strong bases (e.g., KOH), β-elimination may occur, forming acrylamide derivatives.
Scientific Research Applications
Scientific Research Applications
N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is also explored in biology as a biochemical probe for studying enzyme interactions and protein modifications. The compound is investigated for its potential as a pharmacophore in developing new therapeutic agents, particularly in anti-inflammatory and anticancer research. Additionally, it is utilized in developing specialty chemicals and advanced materials with specific functional properties.
Chemical Reactions
The chloroacetyl group of this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines, thiols, or alkoxides. It can also undergo oxidation to form ketones or carboxylic acids, while reduction reactions can convert the chloroacetyl group to an alcohol or amine. The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Studies have shown that this compound, also known as bilastine, can significantly reduce nasal congestion and other symptoms in patients with allergic rhinitis after one week of treatment. In vitro studies on cancer cell lines have indicated that bilastine could inhibit cell proliferation, suggesting potential applications in oncology, though more studies are required to establish its effectiveness and safety in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)
- Structure : Features a pyridine ring substituted with iodine at the 4-position and a 2,2-dimethylpropanamide group at the 3-position.
- Synthesis : Prepared via lithiation of 2,2-dimethyl-N-(3-pyridyl)propanamide followed by iodination, yielding 70% product with 95.9% purity (HPLC) .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
- Structure : Contains a trifluoromethyl group at the 3-position and a chloro substituent at the 4-position on the phenyl ring.
- Relevance : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the chloroacetyl group in the target compound .
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structure : A hydroxyl group at the 2-position introduces hydrogen-bonding capability.
- Properties : LogP = 3.68, PSA = 52.82 Ų, indicating moderate hydrophobicity and polarity .
2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
- Structure : Substituted with a benzothiazole ring, enhancing aromatic stacking interactions.
- Synthesis : Derived from chloroacetyl chloride and a benzothiazole-containing amine .
Antimalarial Activity
- However, prolonged incubation (96 h) revealed moderate inhibition in a derivative (16), highlighting the impact of substituents on bioactivity .
Enzyme Inhibition
- Prostaglandin Synthase Inhibitors : N-[(4-chloro-3-{5-oxo-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-1,2,4-triazol-3-yl}phenyl)methyl]-2,2-dimethylpropanamide (CAS 1513852-12-4) demonstrates the role of triazole and trifluoromethyl groups in enzyme inhibition .
Cholesterol Absorption Inhibition
- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide : An intermediate in ezetimibe synthesis, emphasizing the utility of chloro and nitro substituents in targeting intestinal cholesterol uptake .
Key Findings and Implications
Substituent Effects : The chloroacetyl group in the target compound may enhance electrophilic reactivity compared to halogen or hydroxyl substituents, influencing its utility in cross-coupling reactions or as a warhead in covalent inhibitors.
Synthetic Flexibility : Analogous compounds demonstrate high-yield synthesis (e.g., 70% for the iodopyridine derivative), suggesting scalable routes for the target compound .
Bioactivity Limitations : While some analogs show moderate biological activity (e.g., antimalarial or enzyme inhibition), structural optimization is critical for improving potency and selectivity.
Biological Activity
N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide, also known as 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloroacetyl group attached to a phenyl ring, along with a dimethylpropanamide moiety. This combination of functional groups is believed to contribute to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.75 g/mol |
| Functional Groups | Chloroacetyl, Phenyl, Dimethylamide |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzymatic functions, which may inhibit or activate specific biological pathways.
Potential Mechanisms
- Covalent Bond Formation : The chloroacetyl group can react with nucleophiles in proteins, altering their activity.
- Antiproliferative Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation by interfering with cellular processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Specifically, the presence of halogenated phenyl rings enhances their ability to penetrate cell membranes and exert cytotoxic effects against various bacterial strains.
Case Study: Antimicrobial Screening
A study screening N-substituted phenyl chloroacetamides demonstrated that compounds with halogen substitutions showed significant activity against Gram-positive bacteria and Candida albicans due to their high lipophilicity .
Anticancer Activity
Preliminary investigations suggest that this compound may possess notable anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against human cancer cell lines such as HeLa cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Modulates enzymatic functions |
Synthesis and Testing
The synthesis of this compound typically involves multi-step organic reactions. For example, the reaction pathway includes the formation of the chloroacetyl derivative followed by amide bond formation.
In Vitro Assays
In vitro assays have been employed to assess the compound's biological activity. These assays include:
- Cytotoxicity Testing : Evaluating cell viability in the presence of the compound.
- Enzyme Activity Assays : Measuring the impact on specific enzymes implicated in disease pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide, and how can reaction conditions be tuned to improve yields?
- Methodology : The compound can be synthesized via acylation of 4-aminoacetophenone derivatives using pivaloyl chloride (PivCl) or pivalic anhydride (Piv₂O) under inert atmospheres (N₂/Ar). demonstrates that refluxing with POCl₃ at 100–120°C for 2 hours achieves chloro-substitution, followed by quenching with aqueous NH₃ to isolate the product . Purification via silica gel chromatography (hexane/EtOAc gradients) is critical for removing unreacted intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:2 substrate-to-Piv₂O) and controlled temperature to prevent side reactions like over-acylation .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include the pivaloyl group (singlet at δ 1.2–1.3 ppm for 9H, (CH₃)₃C) and the chloroacetylphenyl moiety (aromatic protons at δ 7.3–7.8 ppm as doublets; CH₂Cl resonance at δ 4.1–4.3 ppm) .
- HRMS : Molecular ion peaks should match the exact mass (C₁₃H₁₅ClNO₂: calc. 268.0743, observed ±0.0005). validates this approach for pyrrolopyrimidine analogs .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in molecular conformation, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles, torsion angles, and hydrogen-bonding networks. and highlight the use of SHELXL (via SHELXTL suite) for refining structures. For example, the N–H···O hydrogen bond in the crystal lattice (length ~2.8–3.0 Å, angle ~160°) stabilizes the planar arrangement of the pivaloyl group . SHELXD/SHELXE are preferred for phase determination in small-molecule crystallography .
Q. What strategies address contradictory biological activity data in SAR studies?
- Methodology :
- Dose-response assays : Reproduce results across multiple cell lines (e.g., NF54 Plasmodium falciparum in ) to rule out cell-specific effects.
- Metabolic stability tests : Use liver microsomes to assess if poor activity stems from rapid degradation (e.g., cytochrome P450 interactions).
- Computational docking : Compare binding affinities of active/inactive analogs to target proteins (e.g., kinase domains in ) .
Q. How can substituent effects on the phenyl ring modulate reactivity in downstream derivatization?
- Methodology : Electron-withdrawing groups (e.g., –Cl in the chloroacetyl moiety) enhance electrophilicity for nucleophilic substitutions. shows that replacing –Cl with –OCH₃ reduces reactivity in Suzuki couplings due to decreased electron deficiency. Hammett σ⁺ values can predict regioselectivity in cross-coupling reactions .
Data Analysis and Validation
Q. What statistical methods resolve discrepancies in reaction yields reported across studies?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yields. reports 95% yields under optimized conditions vs. 53% in suboptimal setups .
- ANOVA : Compare batch-to-batch variability to identify contamination or procedural errors.
Q. How do hydrogen-bonding interactions in the solid state influence solubility and formulation?
- Methodology : SC-XRD data () reveal that intermolecular N–H···O bonds create a rigid lattice, reducing solubility in polar solvents. Solubility can be improved by introducing –OH or –NH₂ groups to disrupt packing without altering bioactivity .
Future Research Directions
Q. What unexplored biological targets are plausible for this compound based on structural analogs?
- Methodology :
- Kinase inhibition : Analogs in show activity against EGFR and VEGFR2. A kinase profiling panel (e.g., DiscoverX) can identify novel targets.
- Antifolate activity : suggests potential as a thymidylate synthase inhibitor via structural mimicry of pyrrolopyrimidine antifolates .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–4) and CNS permeability.
- Density Functional Theory (DFT) : Simulate bond dissociation energies to identify labile sites prone to hydrolysis (e.g., chloroacetyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
